molecular formula C3H9ClN2O B3038205 2-Aminopropanamide hydrochloride CAS No. 80222-96-4

2-Aminopropanamide hydrochloride

Cat. No.: B3038205
CAS No.: 80222-96-4
M. Wt: 124.57 g/mol
InChI Key: FIAINKIUSZGVGX-UHFFFAOYSA-N
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Description

2-Aminopropanamide hydrochloride is a chemical compound with the molecular formula C3H9ClN2O. It is a white crystalline powder that is soluble in water and some organic solvents, such as methanol. This compound is widely used in biochemistry and medicinal chemistry, often serving as an intermediate in the synthesis of other compounds .

Mechanism of Action

Target of Action

This compound belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds comprise a primary carboxylic acid amide functional group, with the general structure RC(=O)NH2

Pharmacokinetics

It has been suggested that this compound has high gastrointestinal absorption . . These properties could potentially impact the bioavailability of 2-Aminopropanamide hydrochloride, but more research is needed to confirm these findings.

Action Environment

It is recommended that this compound be stored in an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminopropanamide hydrochloride can be synthesized through the reaction of 2-aminopropionic acid with hydrochloric acid. The process involves the following steps:

Another method involves the enzymatic reaction of DL-alanine with ammonia in the presence of laccase. The reaction is carried out at a temperature of 38-40°C for 16-18 hours. After the reaction, hydrogen chloride is added to precipitate the solids, which are then filtered and dried .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Aminopropanamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Aminopropanamide hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Aminopropionic acid: A precursor in the synthesis of 2-Aminopropanamide hydrochloride.

    2-Aminopropanamide: The base form of the hydrochloride salt.

    DL-Alanine: An amino acid used in the enzymatic synthesis of this compound.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry. Its solubility in water and organic solvents, along with its stability under various conditions, further enhances its utility in scientific research and industrial processes .

Properties

IUPAC Name

2-aminopropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAINKIUSZGVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80222-96-4
Record name 2-aminopropanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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